molecular formula C10H12ClNO2 B1296652 Ethyl N-(4-chlorophenyl)glycinate CAS No. 2521-89-3

Ethyl N-(4-chlorophenyl)glycinate

Cat. No.: B1296652
CAS No.: 2521-89-3
M. Wt: 213.66 g/mol
InChI Key: ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
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Description

Ethyl N-(4-chlorophenyl)glycinate is a chemical compound with the molecular formula C10H12ClNO2. It is a white crystalline solid widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-(4-chlorophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester hydrochloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is obtained through filtration, drying, and purification steps to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(4-chlorophenyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: 4-chlorobenzoic acid derivatives.

    Reduction: 4-chloroaniline derivatives.

    Substitution: Various substituted phenylglycine derivatives.

Scientific Research Applications

Ethyl N-(4-chlorophenyl)glycinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl N-(4-chlorophenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-(4-chlorophenyl)glycinate can be compared with other similar compounds, such as:

  • Ethyl N-(4-bromophenyl)glycinate
  • Ethyl N-(4-fluorophenyl)glycinate
  • Ethyl N-(4-methylphenyl)glycinate

Uniqueness:

  • Chlorine Substitution: The presence of a chlorine atom in the para position of the phenyl ring imparts unique chemical and biological properties to this compound. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307175
Record name ETHYL N-(4-CHLOROPHENYL)GLYCINATE
Source EPA DSSTox
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-89-3
Record name Glycine, N-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2521-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190326
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2521-89-3
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Record name ETHYL N-(4-CHLOROPHENYL)GLYCINATE
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URL https://comptox.epa.gov/dashboard/DTXSID30307175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloroaniline (2.0 g) was dissolved in acetonitrile (20 ml), and ethyl bromoacetate (2.1 g) and potassium carbonate (2.2 g) were added to stir the mixture at 60° C. for 2 days. The reaction mixture was filtered through Celite pad, and the filtrate was concentrated under reduced pressure. The resultant residue was purified by column chromatography on silica gel (hexane:chloroform=2:1) to obtain the title compound (2.3 g).
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2 g
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20 mL
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2.1 g
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2.2 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4-chloroaniline (12.8 g, 100.3 mmol), ethyl bromoacetate (12.2 mL, 110.4 mmol). and potassium carbonate (13.9 g, 100.3 mmol) in acetonitrile (330 mL) was heated overnight at 80° C. The resulting mixture was cooled to room temperature and filtered. The filtrate was concentrated and triturated DCM and the resulting solid was filtered to yield ethyl 2-((4-chlorophenyl)amino)acetate.
Quantity
12.8 g
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reactant
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12.2 mL
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13.9 g
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330 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sodium acetate trihydrate (6 g) was added to a solution of commercial ethyl chloroacetate (6.2 g) and commercial 4-chloroaniline (6.4 g) in ethanol (5 ml). The mixture was heated to reflux for 5 h. After cooling in an ice bath the product precipitates. The solid was collected by suction filtration and washed with water. The still wet product was recrystallised from ethanol to give ethyl N-(4-chlorophenyl)glycinate (5.99 g) as greyish crystals.
Quantity
6 g
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6.2 g
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6.4 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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